

Application Notes and Protocols for Developing iPSC-Derived Neurons with DEPDC5 Mutations

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Compound of Interest

Compound Name: **DEP-5**

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These application notes provide a comprehensive guide for the development and characterization of induced pluripotent stem cell (iPSC)-derived neurons with mutations in the DEPDC5 gene. Loss-of-function mutations in DEPDC5 are a significant cause of familial focal epilepsy and are associated with brain malformations.^{[1][2][3]} The protocols detailed below, from iPSC generation to functional analysis, offer a robust framework for disease modeling, mechanistic studies, and drug discovery.

Introduction to DEPDC5 and its Role in Neuronal Function

The DEPDC5 gene encodes a protein that is a key component of the GATOR1 complex, a negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.^{[3][4][5]} The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.^[3] In neurons, DEPDC5 is crucial for sensing amino acid levels and modulating mTORC1 activity.^{[4][6]} Loss-of-function mutations in DEPDC5 lead to hyperactivation of the mTORC1 pathway, which is believed to contribute to the neuronal hyperexcitability and abnormal cell morphology observed in DEPDC5-related epilepsies.^{[1][2][4]}

Human iPSC-derived neurons carrying DEPDC5 mutations have emerged as a powerful in vitro model system. These models recapitulate key pathological features, including increased

neuronal soma size and elevated mTORC1 signaling, providing a valuable platform for investigating disease mechanisms and for screening potential therapeutic compounds.[1][7][8]

Data Presentation

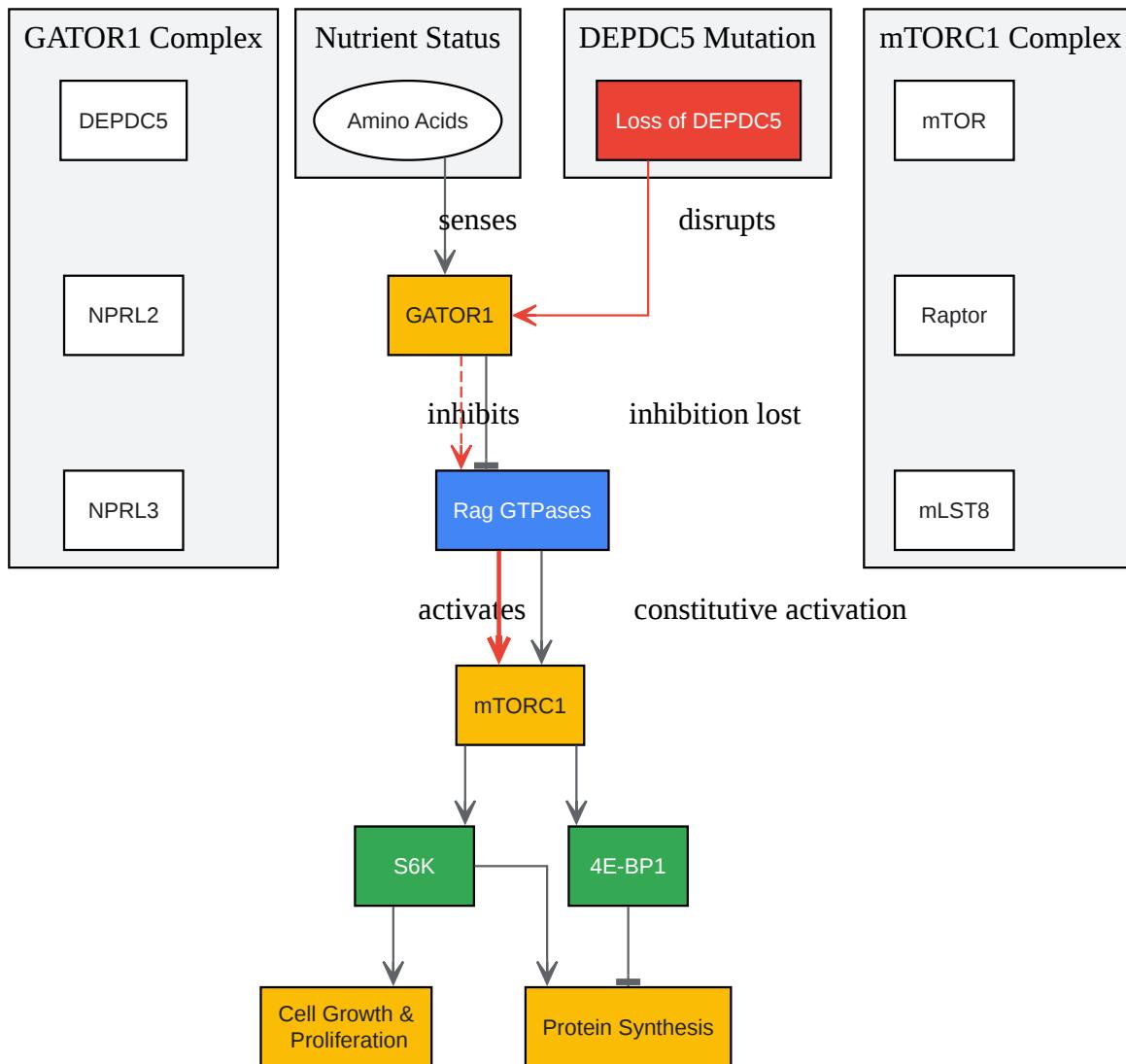
Table 1: Phenotypic Characteristics of iPSC-Derived Neurons with DEPDC5 Mutations

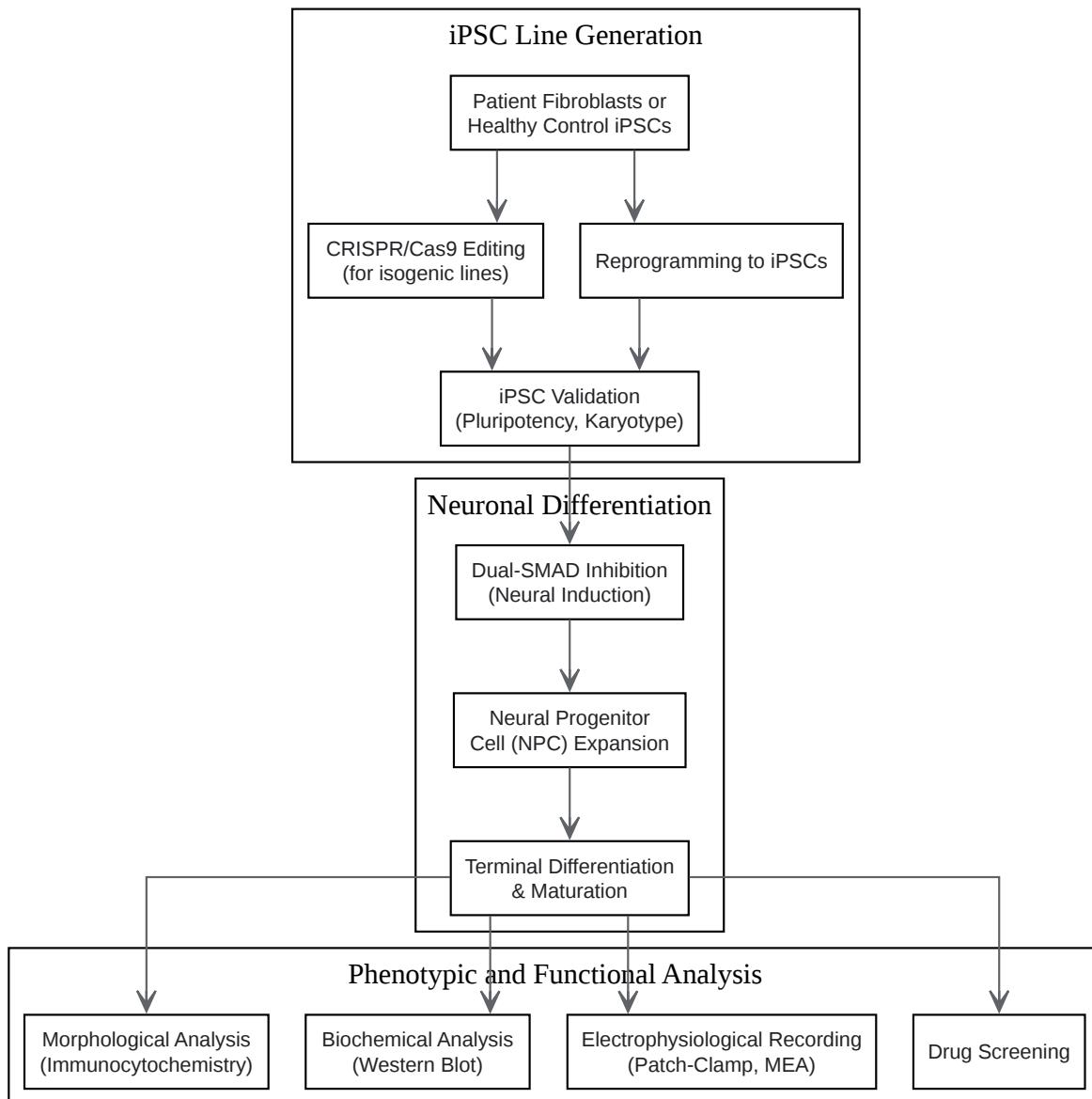
Phenotype	Observation in DEPDC5 Mutant Neurons	Method of Analysis	Reference
Neuronal Morphology	Increased soma size	Immunocytochemistry and imaging analysis	[1][7]
mTORC1 Pathway Activity	Increased phosphorylation of ribosomal protein S6 (pS6)	Western Blot, Immunocytochemistry	[1][2][7]
Proliferation Rate (in iPSCs)	Increased	Cell counting, proliferation assays	[1]
Electrophysiology	Abnormal Ca ²⁺ bursts, potential for hyperexcitability	Ca ²⁺ imaging, Patch-clamp recording	[9]
Response to mTOR Inhibitors (e.g., Rapamycin)	Rescue of increased soma size	Immunocytochemistry and imaging analysis after treatment	[1][7]

Table 2: Electrophysiological Properties of iPSC-Derived Cortical Neurons (Representative Values)

Parameter	Typical Value Range	Method of Analysis	Reference
Resting Membrane Potential	-50 to -70 mV	Whole-cell patch-clamp	
Action Potential Amplitude	>60 mV	Whole-cell patch-clamp	
Action Potential Threshold	-45 to -55 mV	Whole-cell patch-clamp	
Spontaneous Synaptic Activity	Present in mature cultures	Whole-cell patch-clamp	

Signaling Pathway



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